molecular formula C15H21NO2 B15359666 N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide

Cat. No.: B15359666
M. Wt: 247.33 g/mol
InChI Key: VJGZYRXNBVKENO-UHFFFAOYSA-N
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Description

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is an organic compound characterized by its unique structure, which includes a methoxy group attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-methoxy-2,3-dihydro-1H-indene, which is prepared through the reduction of 6-methoxy-1H-indene-1-one.

    Alkylation: The indene derivative is then alkylated using 1-bromo-3-chloropropane in the presence of a base such as potassium carbonate to yield 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl chloride.

    Acetamide Formation: The final step involves the reaction of the alkylated product with acetamide under basic conditions to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The indene moiety can be reduced to form a fully saturated indane derivative.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, potentially forming new amide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic conditions.

Major Products

    Oxidation: 6-methoxy-2,3-dihydro-1H-inden-1-ylpropanoic acid.

    Reduction: N-[2-(6-methoxy-2,3-dihydro-1H-indan-1-yl)propyl]acetamide.

    Substitution: Various N-substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound’s interactions with biological macromolecules are of interest for understanding its mechanism of action and potential therapeutic effects.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the biological context. The methoxy group and the indene moiety play crucial roles in binding to these targets, influencing the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)ethyl]acetamide: Similar structure but with an ethyl linker instead of a propyl linker.

    N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)methyl]acetamide: Similar structure but with a methyl linker.

Uniqueness

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide is unique due to its specific propyl linker, which may confer distinct pharmacological properties compared to its analogs. This difference in linker length can affect the compound’s binding affinity, selectivity, and overall biological activity.

Properties

Molecular Formula

C15H21NO2

Molecular Weight

247.33 g/mol

IUPAC Name

N-[2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)propyl]acetamide

InChI

InChI=1S/C15H21NO2/c1-10(9-16-11(2)17)14-7-5-12-4-6-13(18-3)8-15(12)14/h4,6,8,10,14H,5,7,9H2,1-3H3,(H,16,17)

InChI Key

VJGZYRXNBVKENO-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)C)C1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

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